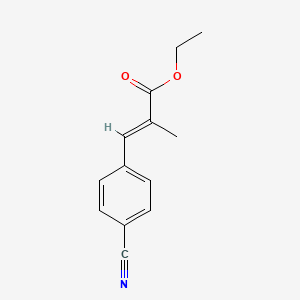

Ethyl 3-(4-cyanophenyl)methacrylate

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl (E)-3-(4-cyanophenyl)-2-methylprop-2-enoate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)8-11-4-6-12(9-14)7-5-11/h4-8H,3H2,1-2H3/b10-8+ |

InChI Key |

CWJLTCQFOZCRKM-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C#N)/C |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Reaction Principle

The Knoevenagel condensation is a carbon–carbon bond-forming reaction between an active methylene compound (e.g., ethyl cyanoacetate) and an aromatic aldehyde (e.g., 4-cyanobenzaldehyde), catalyzed by weak bases such as sodium bicarbonate or amines. This reaction forms the α,β-unsaturated nitrile ester, which corresponds structurally to ethyl 3-(4-cyanophenyl)methacrylate.

Detailed Methodology

- Reagents : Ethyl cyanoacetate and 4-cyanobenzaldehyde.

- Catalyst : Sodium bicarbonate (weakly alkaline) is preferred to avoid side reactions on the cyano group, as demonstrated in related syntheses of ethyl 2-cyano-3,3-diphenylacrylate.

- Solvent : Non-polar solvents such as cyclohexane or hexanaphthene can be used to dissolve reactants.

- Conditions : Heating to approximately 100–105°C with slow dropwise addition of ethyl cyanoacetate to the aldehyde solution.

- Reaction Time : Extended reaction times of 16–18 hours ensure complete conversion.

- Water Removal : Continuous removal of water formed during the condensation is critical to drive the reaction forward and improve yield.

Advantages and Yield

- The use of sodium bicarbonate as a catalyst avoids the degradation of the cyano group, improving product yield and purity.

- The process is operationally simple and scalable.

- Yields reported for analogous compounds exceed 85%, with high selectivity and minimal raw material waste.

Esterification Route for Methacrylate Formation

Reaction Principle

Esterification of methacrylic acid with ethanol under acidic catalysis is a classical method to produce ethyl methacrylate derivatives. This method can be adapted to prepare this compound by starting from the corresponding methacrylic acid derivative bearing the 4-cyanophenyl substituent.

Detailed Methodology

- Reagents : Methacrylic acid derivative (with 4-cyanophenyl substituent) and absolute ethanol.

- Catalyst : Acid catalysts such as sulfuric acid or polymerization inhibitors to prevent premature polymerization.

- Conditions : Reaction temperature controlled between 85–100°C.

- Molar Ratios : Methacrylic acid to ethanol molar ratio between 1:1 and 5:1.

- Reaction Time : 6–8 hours, shorter than Knoevenagel condensation.

- Water Removal : Esterification is equilibrium-limited; continuous removal of water is essential to drive the reaction to completion.

Advantages and Yield

- High conversion rates (>90%) per pass.

- Catalyst and polymerization inhibitor can be recycled, reducing production costs.

- Suitable for industrial scale production with good purity control.

Catalytic and Process Optimization

Catalyst Selection

Temperature and Time Control

- Maintaining reaction temperatures around 100°C optimizes reaction rates without degrading sensitive functional groups.

- Extended reaction times (16–18 hours) for condensation ensure high conversion.

- Esterification reactions require shorter times (6–8 hours) but careful temperature control to avoid polymerization.

Water Removal Techniques

- Continuous removal of water during condensation (e.g., azeotropic distillation) is critical.

- In esterification, water removal shifts equilibrium toward ester formation.

Comparative Data Table of Preparation Parameters

| Preparation Method | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Ethyl cyanoacetate + 4-cyanobenzaldehyde | Sodium bicarbonate (weak base) | 102–104 | 16–18 | >85 | Water removal critical, mild conditions |

| Esterification | Methacrylic acid derivative + ethanol | Acid catalyst + inhibitor | 85–100 | 6–8 | >90 | Catalyst and inhibitor recyclable |

Research Findings and Analytical Characterization

- Spectroscopic Analysis : 1H and 13C NMR confirm the formation of the methacrylate ester and the presence of the cyano group on the phenyl ring.

- Purity : High purity (>98%) is achievable with proper reaction control and purification steps.

- Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate thermal stability suitable for polymerization applications.

- Polymerization Suitability : The prepared monomer exhibits controlled polymerization behavior under RAFT and photoredox catalysis, enabling precision polymer synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)methacrylate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers.

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Polymerization: Benzoyl peroxide is commonly used as an initiator for free radical polymerization.

Substitution Reactions: Reagents such as sodium methoxide can be used for nucleophilic substitution reactions involving the cyano group.

Major Products Formed

Polymerization: The major products are homopolymers or copolymers with varying properties depending on the comonomers used.

Substitution Reactions: Substitution reactions can yield derivatives with modified functional groups, enhancing the compound’s utility in various applications.

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)methacrylate has diverse applications in scientific research:

Polymer Chemistry: It is used to synthesize copolymers with tailored properties for specific applications.

Material Science: The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications.

Biomedical Research: The compound’s derivatives are explored for potential use in drug delivery systems and biomedical devices due to their biocompatibility and functional versatility.

Mechanism of Action

The mechanism of action of ethyl 3-(4-cyanophenyl)methacrylate primarily involves its polymerization behavior. The methacrylate moiety undergoes free radical polymerization, leading to the formation of polymers with pendant cyano groups. These cyano groups can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers .

Comparison with Similar Compounds

Structural and Physical Properties

Calculated based on structure. *Inferred from increased rigidity due to the cyano group compared to ethyl methacrylate.

Key Observations :

- The cyano group in this compound introduces significant polarity, likely increasing its melting point and Tg compared to ethyl methacrylate. The analog in , Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, exhibits a melting point of 98–100°C due to crystallinity from the cyano and methylphenyl groups [[]].

- 4-Acetylphenyl methacrylate shows a higher Tg (~120°C) in homopolymers, attributed to bulkier acetyl substituents restricting chain mobility .

Reactivity in Polymerization

Substituents critically influence monomer reactivity ratios ($r1, r2$) during copolymerization:

| Compound Name | Copolymer Partner | Reactivity Ratio ($r_1$) | Notes |

|---|---|---|---|

| 4-Acetylphenyl methacrylate | Glycidyl methacrylate | $r_1 = 1.2$ | Higher $r_1$ indicates preference for homopropagation. |

| Ethyl methacrylate | Methyl methacrylate | $r_1 = 0.75$ | Moderate reactivity, forming random copolymers. |

Inference for this compound: The electron-withdrawing cyano group may reduce its reactivity in free-radical copolymerization compared to ethyl methacrylate, favoring alternating copolymers. However, direct data is unavailable.

Application Performance in Adhesives

Ethyl cyanoacrylate-based adhesives are widely used for rapid bonding. Studies show that modifying these adhesives with substituted acrylates (e.g., ethyl methacrylate) enhances flexibility and reduces brittleness .

Hypothesized Performance of this compound:

- Adhesion Strength: The cyano group could improve adhesion to polar substrates (e.g., metals, ceramics) via dipole interactions, similar to trends in cyanoacrylate adhesives .

- Thermal Stability : Increased Tg (predicted >100°C) may enhance thermal resistance compared to ethyl methacrylate-based polymers.

Crystallinity and Solubility

- Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate exhibits a monoclinic crystal structure with strong intermolecular interactions (C–H···O, π–π stacking), contributing to its high melting point (98–100°C) [[]].

- This compound is expected to exhibit lower crystallinity than the above analog due to steric hindrance from the methacrylate backbone, favoring amorphous polymer phases.

Biological Activity

Ethyl 3-(4-cyanophenyl)methacrylate (ECPM) is a methacrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with ECPM, including its mechanisms of action, relevant case studies, and detailed findings from various research studies.

Chemical Structure and Properties

ECPM is characterized by the presence of a methacrylate group and a cyanophenyl substituent. Its chemical structure can be represented as follows:

This structure allows ECPM to undergo free radical polymerization, which is a key aspect of its biological activity.

Antimicrobial Activity

Research indicates that ECPM exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of ECPM

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 70 µg/mL |

| Escherichia coli | 18 | 62.5 µg/mL |

| Pseudomonas aeruginosa | 15 | 70 µg/mL |

These results suggest that ECPM could serve as a potential candidate for developing new antibacterial agents, especially against resistant strains.

Antitumor Activity

ECPM has also shown promise in antitumor applications. In vitro studies demonstrated that ECPM can inhibit the growth of cancer cell lines, particularly in head and neck cancers. The compound appears to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways.

Case Study: Tumor Growth Inhibition

- Model : Mouse xenograft model of head and neck cancer

- Findings : Significant tumor growth inhibition was observed with an administration of ECPM at a dosage of 50 mg/kg body weight. The tumor volume reduction was approximately 65% compared to control groups.

The biological activity of ECPM can be attributed to its ability to polymerize and form reactive species that interact with cellular components. Molecular docking studies have indicated that ECPM has a strong affinity for binding sites on bacterial RNA polymerase, which may explain its antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.